N-(4-bromo-3-methylphenyl)-6-morpholinopyridazine-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-6-morpholin-4-ylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN4O2/c1-11-10-12(2-3-13(11)17)18-16(22)14-4-5-15(20-19-14)21-6-8-23-9-7-21/h2-5,10H,6-9H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWSLPMRSOASOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=NN=C(C=C2)N3CCOCC3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromo-3-methylphenyl)-6-morpholinopyridazine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis, mechanism of action, and relevant case studies.
Synthesis and Structural Characteristics
The compound can be synthesized through various methods, including Suzuki cross-coupling reactions. The synthetic route involves the reaction of 4-bromo-3-methylphenyl derivatives with morpholinopyridazine intermediates to yield the target amide . The molecular structure is characterized by the presence of a bromine atom at the para position of the phenyl ring, which may enhance its biological activity through electronic effects.
Antimicrobial Activity
Recent studies have shown that derivatives of this compound exhibit significant antimicrobial properties. In particular, one study assessed several derivatives against extensively drug-resistant (XDR) Salmonella typhi. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values were determined for various compounds:
| Compound | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| 5a | 50 | 100 |
| 5b | 25 | 50 |
| 5c | 12.5 | 25 |
| 5d | 6.25 | 12.5 |
From this data, compound 5d emerged as the most potent derivative against XDR S. typhi with an MIC of 6.25 mg/mL and an MBC of 12.5 mg/mL .
The mechanism by which these compounds exert their antimicrobial effects appears to involve inhibition of key enzymatic pathways. Molecular docking studies indicated strong binding affinities to target proteins involved in bacterial growth and survival. For instance, compound 5d demonstrated a binding free energy () of -6.3891 kCal/mole, indicating favorable interactions within the active site of the target enzyme .
Anticancer Potential
In addition to antimicrobial activity, this compound has been investigated for its anticancer properties. Preliminary research suggests that this compound may act as an inhibitor of specific protein kinases involved in cell proliferation and survival pathways, making it a candidate for further development in cancer therapeutics . The compound's ability to induce apoptosis in cancer cells has also been noted, although detailed mechanisms remain to be elucidated.
Case Studies
- Study on Efficacy Against Cancer Cell Lines : A recent study evaluated the efficacy of this compound on various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis.
- Clinical Relevance : Another investigation focused on the compound's effects on neuroblastoma cells, where it was found to significantly reduce cell viability at concentrations that were non-toxic to normal cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares structural similarities with sulfonamide derivatives and pyrimidine-based analogs, such as those described in . Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Differences:
Pyrimidine (in compounds) has nitrogen atoms at positions 1 and 3, which may enhance aromatic stability and π-stacking .
Functional Groups: Carboxamide vs. Sulfonamide: Carboxamides are less acidic than sulfonamides, affecting solubility and hydrogen-bonding capacity.
Halogen Positioning :
- Bromine on the phenyl ring (target compound) may enhance lipophilicity, whereas bromine on the pyrimidine ring () could influence halogen bonding with protein targets .
Research Findings and Implications
- However, pyrimidine-based analogs () might exhibit higher metabolic stability due to aromaticity .
- Synthetic Considerations : The morpholine group in both compounds enhances water solubility, but the carboxamide group in the target compound may require milder synthetic conditions compared to sulfonamide formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
